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Compound of Interest

Compound Name: (Rac)-Tezacaftor

Cat. No.: B12402632 Get Quote

This guide provides a systematic review of the clinical effectiveness of Tezacaftor, a key

corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Designed

for researchers, scientists, and drug development professionals, this document offers a

detailed comparison of Tezacaftor-based therapies with other approved CFTR modulators,

supported by data from pivotal clinical trials.

Comparative Clinical Efficacy of CFTR Modulators
The clinical efficacy of Tezacaftor, primarily in combination with the potentiator Ivacaftor

(TEZ/IVA), has been evaluated against other CFTR modulator therapies, including the earlier

combination of Lumacaftor/Ivacaftor (LUM/IVA) and the more recent triple-combination therapy

of Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA). The following tables summarize the key

clinical outcomes from major trials, providing a quantitative comparison of these treatments.

Table 1: Improvement in Lung Function (Absolute
Change in ppFEV1 from Baseline)
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Treatment
Comparison

Patient
Population
(Genotype)

Absolute
Change in
ppFEV1 (%)
vs. Placebo

Absolute
Change in
ppFEV1 (%)
vs. Active
Comparator

Clinical Trial(s)

TEZ/IVA vs.

Placebo

Homozygous for

F508del
4.0[1] N/A EVOLVE[2]

Heterozygous for

F508del with a

residual function

mutation

6.8[1] N/A EXPAND[3]

LUM/IVA vs.

Placebo

Homozygous for

F508del
2.6 - 4.0[4] N/A

TRAFFIC,

TRANSPORT[4]

ELX/TEZ/IVA vs.

Placebo

Heterozygous for

F508del with a

minimal function

mutation

14.3 N/A
AURORA

F/MF[1]

ELX/TEZ/IVA vs.

TEZ/IVA

Homozygous for

F508del
N/A 10.0[5][6] VX18-445-109[5]

Table 2: Reduction in Pulmonary Exacerbations
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Treatment
Comparison

Patient
Population
(Genotype)

Annualized
Rate of
Pulmonary
Exacerbations
vs. Placebo

Annualized
Rate of
Pulmonary
Exacerbations
vs. Active
Comparator

Clinical Trial(s)

TEZ/IVA vs.

Placebo

Homozygous for

F508del
35% reduction[2] N/A EVOLVE[2]

LUM/IVA vs.

Placebo

Homozygous for

F508del

Significant

reduction[7]
N/A

TRAFFIC,

TRANSPORT[7]

ELX/TEZ/IVA vs.

Placebo

Heterozygous for

F508del with a

minimal function

mutation

63% reduction[8] N/A AURORA F/MF

Table 3: Change in Sweat Chloride Concentration
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Treatment
Comparison

Patient
Population
(Genotype)

Absolute
Change in
Sweat
Chloride
(mmol/L) vs.
Placebo

Absolute
Change in
Sweat
Chloride
(mmol/L) vs.
Active
Comparator

Clinical Trial(s)

TEZ/IVA vs.

Placebo

Homozygous for

F508del
-9.5 N/A EVOLVE

LUM/IVA vs.

Placebo

Homozygous for

F508del
-10.0 N/A

TRAFFIC,

TRANSPORT

ELX/TEZ/IVA vs.

Placebo

Heterozygous for

F508del with a

minimal function

mutation

-41.8 N/A AURORA F/MF

ELX/TEZ/IVA vs.

TEZ/IVA

Homozygous for

F508del
N/A -45.1[5][6] VX18-445-109[5]

Experimental Protocols of Key Clinical Trials
The following sections detail the methodologies of the pivotal clinical trials that have defined

the clinical profile of Tezacaftor and its comparators.

Tezacaftor/Ivacaftor (TEZ/IVA) Trials
EVOLVE (NCT02347657): This was a Phase 3, randomized, double-blind, placebo-

controlled trial evaluating the efficacy and safety of TEZ/IVA in patients aged 12 years and

older with cystic fibrosis who were homozygous for the F508del mutation.[2] The primary

endpoint was the absolute change from baseline in the percentage of predicted forced

expiratory volume in one second (ppFEV1) through 24 weeks of treatment.[2]

EXPAND (NCT02392234): A Phase 3, randomized, placebo- and active-controlled,

crossover-design study, EXPAND assessed TEZ/IVA in patients aged 12 and older with CF

who were heterozygous for the F508del mutation and a residual function mutation.[3] The
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study included a TEZ/IVA treatment arm, an Ivacaftor monotherapy arm, and a placebo arm.

The primary endpoint was the absolute change in ppFEV1 from baseline.[3]

Lumacaftor/Ivacaftor (LUM/IVA) Trials
TRAFFIC (NCT01807949) and TRANSPORT (NCT01807963): These were two Phase 3,

randomized, double-blind, placebo-controlled trials that assessed the efficacy and safety of

LUM/IVA in patients with CF aged 12 and older who were homozygous for the F508del

mutation.[4][9] The primary endpoint for both studies was the absolute change in ppFEV1

from baseline at week 24.[10][11]

Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) Trials
AURORA F/MF (NCT03525444): This Phase 3, randomized, double-blind, placebo-

controlled trial evaluated the efficacy and safety of the triple-combination therapy in CF

patients aged 12 and older who were heterozygous for the F508del mutation and a minimal

function mutation. The primary endpoint was the absolute change in ppFEV1 from baseline

at week 4.

VX18-445-109 (NCT03525548): This was a Phase 3, randomized, double-blind, active-

controlled trial comparing ELX/TEZ/IVA to TEZ/IVA in patients with CF aged 12 and older

who are homozygous for the F508del mutation.[12] The primary endpoint was the absolute

change in ppFEV1 from baseline at week 4.[5][12]

Visualizing Mechanisms and Processes
To further elucidate the context of Tezacaftor's clinical application, the following diagrams

illustrate the underlying signaling pathway and a typical clinical trial workflow.
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Cellular Synthesis & Trafficking
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Caption: Mechanism of action of CFTR modulators on the F508del-CFTR protein.
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Caption: A typical workflow for a Phase 3 clinical trial of a CFTR modulator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 Through 11 Years of
Age with Cystic Fibrosis Heterozygous for F508del and a Minimal Function Mutation: A
Phase 3b, Randomized, Placebo-controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

2. 2minutemedicine.com [2minutemedicine.com]

3. Long-Term Safety and Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged ⩾6
Years with Cystic Fibrosis and at Least One F508del Allele: A Phase 3, Open-Label Clinical
Trial - PMC [pmc.ncbi.nlm.nih.gov]

4. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in
therapy - PMC [pmc.ncbi.nlm.nih.gov]

5. hra.nhs.uk [hra.nhs.uk]

6. atsjournals.org [atsjournals.org]

7. Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous
for F508del-CFTR. A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

8. A Phase 3 Open-Label Study of Elexacaftor/Tezacaftor/Ivacaftor in Children 6 through 11
Years of Age with Cystic Fibrosis and at Least One F508del Allele - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Two 24-Week Phase 3 Studies of Lumacaftor in Combination with Ivacaftor Met Primary
Endpoint with Statistically Significant Improvements in Lung Function (FEV1) in People with
Cystic Fibrosis who have Two Copies of the F508del Mutation | Vertex Pharmaceuticals
[investors.vrtx.com]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. Efficacy and safety of lumacaftor/ivacaftor combination therapy in patients with cystic
fibrosis homozygous for Phe508del CFTR by pulmonary function subgroup: a pooled
analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Efficacy and safety of the elexacaftor plus tezacaftor plus ivacaftor combination regimen
in people with cystic fibrosis homozygous for the F508del mutation: a double-blind,
randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12402632?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9746869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9746869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9746869/
https://www.2minutemedicine.com/tezacaftor-ivacaftor-improves-pulmonary-function-in-cystic-fibrosis-patients-the-evolve-trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10870850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6650604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6650604/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/evaluation-of-elxteziva-in-cystic-fibrosis-subjects-12-to-less-than-24-months-of-age/
https://www.atsjournals.org/doi/full/10.1513/AnnalsATS.202208-684OC
https://pmc.ncbi.nlm.nih.gov/articles/PMC7780982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7780982/
https://pubmed.ncbi.nlm.nih.gov/33734030/
https://pubmed.ncbi.nlm.nih.gov/33734030/
https://pubmed.ncbi.nlm.nih.gov/33734030/
https://investors.vrtx.com/news-releases/news-release-details/two-24-week-phase-3-studies-lumacaftor-combination-ivacaftor-met
https://investors.vrtx.com/news-releases/news-release-details/two-24-week-phase-3-studies-lumacaftor-combination-ivacaftor-met
https://investors.vrtx.com/news-releases/news-release-details/two-24-week-phase-3-studies-lumacaftor-combination-ivacaftor-met
https://investors.vrtx.com/news-releases/news-release-details/two-24-week-phase-3-studies-lumacaftor-combination-ivacaftor-met
https://clinicaltrials.gov/study/NCT01807949
https://pubmed.ncbi.nlm.nih.gov/27298017/
https://pubmed.ncbi.nlm.nih.gov/27298017/
https://pubmed.ncbi.nlm.nih.gov/27298017/
https://pubmed.ncbi.nlm.nih.gov/31679946/
https://pubmed.ncbi.nlm.nih.gov/31679946/
https://pubmed.ncbi.nlm.nih.gov/31679946/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12402632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Tezacaftor's Clinical Effectiveness: A Comparative
Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12402632#a-systematic-review-of-tezacaftor-s-
clinical-effectiveness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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